molecular formula C18H16BrF3N4O B2459204 (E)-3-(4-bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035007-44-2

(E)-3-(4-bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2459204
M. Wt: 441.252
InChI Key: MPXQGJJSZBCMOF-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16BrF3N4O and its molecular weight is 441.252. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(4-bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one involves the condensation of 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylic acid with 4-bromobenzaldehyde, followed by cyclization and dehydration to form the final product.

Starting Materials
4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylic acid, 4-bromobenzaldehyde, Sodium acetate, Acetic anhydride, Ethanol, Sodium hydroxide, Hydrochloric acid, Wate

Reaction
Step 1: Dissolve 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylic acid (1.0 g) and 4-bromobenzaldehyde (1.2 g) in ethanol (20 mL) and add a catalytic amount of sodium acetate. Stir the mixture at room temperature for 24 hours., Step 2: Filter the resulting solid and wash with ethanol. Dry the solid under vacuum to obtain the intermediate (E)-3-(4-bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one., Step 3: Dissolve the intermediate (0.5 g) in acetic anhydride (10 mL) and add a catalytic amount of sodium acetate. Heat the mixture at 80°C for 2 hours., Step 4: Cool the mixture to room temperature and add water (20 mL). Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the cyclized product., Step 5: Dissolve the cyclized product (0.2 g) in a mixture of hydrochloric acid (1 M, 10 mL) and water (10 mL). Stir the mixture at room temperature for 1 hour., Step 6: Basify the mixture with sodium hydroxide (1 M) and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF3N4O/c19-14-4-1-13(2-5-14)3-6-17(27)26-9-7-25(8-10-26)16-11-15(18(20,21)22)23-12-24-16/h1-6,11-12H,7-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXQGJJSZBCMOF-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.